(2-Chloroethoxy)benzene

Catalog No.
S772838
CAS No.
622-86-6
M.F
C8H9ClO
M. Wt
156.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Chloroethoxy)benzene

CAS Number

622-86-6

Product Name

(2-Chloroethoxy)benzene

IUPAC Name

2-chloroethoxybenzene

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

InChI

InChI=1S/C8H9ClO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

VQUYNUJARXBNPK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCCl

Synonyms

β-Chlorophenetole; 1-Chloro-2-phenoxyethane; 2-Phenoxyethyl Chloride; 1-Phenoxy-2-chloroethane; NSC 1073;

Canonical SMILES

C1=CC=C(C=C1)OCCCl

Synthesis of Polymers:

(2-Chloroethoxy)benzene can be used as a starting material for the synthesis of certain types of polymers, particularly poly(arylene ether)s. These polymers are known for their good thermal stability and mechanical properties, making them attractive for various industrial applications [].

Precursor for Pharmaceuticals:

(2-Chloroethoxy)benzene can be used as a precursor for the synthesis of some pharmaceutical compounds. For example, it can be converted into beta-phenethylamine, which is a precursor for certain stimulants and decongestants []. However, it's important to note that due to the potential health risks associated with beta-phenethylamine and its derivatives, this application is not widely pursued for ethical reasons.

Reference Material:

(2-Chloroethoxy)benzene, also known as β-chlorophenetole or 2-chloroethyl phenyl ether, is an organic compound with the molecular formula C₈H₉ClO and a molecular weight of approximately 156.61 g/mol. This compound features a chloroethyl group attached to a phenoxy group, making it a member of the ether family. It is characterized by its clear, colorless liquid form, with a boiling point of about 219.2 °C and a melting point of 28 °C .

The compound is identified by its CAS number 622-86-6 and is recognized for its potential applications in organic synthesis and pharmaceuticals. Its structure can be represented by the SMILES notation ClCCOc1ccccc1, which highlights the presence of both the chloro and ether functional groups .

Due to its functional groups:

  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution, where electrophiles replace hydrogen atoms on the benzene ring. Common electrophiles include halogens or other electron-deficient species .
  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of different derivatives .
  • Hydrolysis: In the presence of water or under acidic/basic conditions, hydrolysis can occur if ester bonds are present, breaking down into simpler compounds .
  • Photo

Several methods exist for synthesizing (2-chloroethoxy)benzene:

  • Alkylation of Phenol: One common method involves the alkylation of phenol with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide.
  • Electrophilic Substitution: The compound can also be synthesized through electrophilic aromatic substitution reactions involving chlorinated ethyl ethers.
  • Coupling Reactions: It has been used in coupling reactions with other aromatic compounds to produce more complex structures relevant in pharmaceuticals .

(2-Chloroethoxy)benzene finds applications primarily in organic synthesis and pharmaceutical chemistry:

  • Synthesis of Pharmaceuticals: It is used as an intermediate in the production of various pharmaceutical compounds, including anti-cancer agents like tamoxifen derivatives .
  • Chemical Research: The compound serves as a reagent in chemical research for developing new synthetic pathways and exploring reaction mechanisms.

(2-Chloroethoxy)benzene shares structural similarities with several other compounds. Below is a comparison highlighting its unique characteristics:

Compound NameMolecular FormulaKey Features
(2-Chloroethyl)benzeneC₈H₉ClContains a chloroethyl group; used in similar applications.
EthoxybenzeneC₈H₁₀OLacks chlorine; primarily used as a solvent and intermediate.
4-ChlorophenetoleC₈H₉ClSimilar structure but differs at the para position; used in pharmaceuticals.
2-Phenoxyethyl chlorideC₈H₉ClOClosely related; often used interchangeably in synthesis contexts.
Benzyl chlorideC₇H₇ClA simple alkyl halide; used extensively in organic synthesis but lacks the ether functionality.

The uniqueness of (2-chloroethoxy)benzene lies in its specific combination of both chloro and ether functionalities, allowing it to participate in diverse

XLogP3

2.4

Boiling Point

218.5 °C

Melting Point

28.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (91.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (81.63%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

622-86-6

Wikipedia

(2-chloroethoxy)benzene

General Manufacturing Information

Benzene, (2-chloroethoxy)-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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